molecular formula C15H15ClN4O B11083920 2-[4-(2-Chlorobenzoyl)-1-piperazinyl]pyrimidine

2-[4-(2-Chlorobenzoyl)-1-piperazinyl]pyrimidine

Cat. No.: B11083920
M. Wt: 302.76 g/mol
InChI Key: HKAKSDZYAVSXTO-UHFFFAOYSA-N
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Description

2-[4-(2-Chlorobenzoyl)-1-piperazinyl]pyrimidine is a chemical compound with the molecular formula C15H15ClN4O. It is a heterocyclic compound containing both pyrimidine and piperazine moieties, which are known for their wide range of biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-Chlorobenzoyl)-1-piperazinyl]pyrimidine typically involves the reaction of 2-chlorobenzoyl chloride with 1-piperazinepyrimidine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-Chlorobenzoyl)-1-piperazinyl]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

2-[4-(2-Chlorobenzoyl)-1-piperazinyl]pyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its effects on various biological targets.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 2-[4-(2-Chlorobenzoyl)-1-piperazinyl]pyrimidine involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(2-Chlorobenzoyl)-1-piperazinyl]pyrimidine is unique due to its specific combination of pyrimidine and piperazine moieties, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research .

Properties

Molecular Formula

C15H15ClN4O

Molecular Weight

302.76 g/mol

IUPAC Name

(2-chlorophenyl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone

InChI

InChI=1S/C15H15ClN4O/c16-13-5-2-1-4-12(13)14(21)19-8-10-20(11-9-19)15-17-6-3-7-18-15/h1-7H,8-11H2

InChI Key

HKAKSDZYAVSXTO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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